4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide
Description
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide is a brominated aromatic compound featuring a diisopropylamino-ethoxy substituent. This structure combines a bromophenyl core with a tertiary amine side chain, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-11(2)16(12(3)4)9-10-17-14-7-5-13(15)6-8-14/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQRPFYLMVOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374299 | |
| Record name | 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187663-88-3 | |
| Record name | 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide involves several steps. One common method includes the reaction of 4-bromophenol with 2-chloroethyl diisopropylamine in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or acetone at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
a) 4-[2-(Di-n-propylamino)ethyl]indole ()
- Core Structure : Indole vs. bromophenyl.
- Substituents: A di-n-propylaminoethyl group vs. diisopropylamino-ethoxy.
- Pharmacokinetics: The hydroxy derivative of 4-[2-(di-n-propylamino)ethyl]indole exhibits a rapid pharmacological onset (<5 minutes) compared to its non-oxygenated congener (20-minute lag time). This suggests that oxygenation (e.g., ethoxy in the target compound) may enhance bioavailability or metabolic activation .
b) 6-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-... ()
- Reactivity : The bromoethoxy group in this compound facilitates nucleophilic substitution reactions, similar to the target compound. However, the presence of fluorine substituents and a complex carboxamide backbone alters electronic properties and synthetic pathways .
- Synthetic Utility : Both compounds serve as intermediates, but the target compound’s simpler structure may offer advantages in scalability.
c) Imeglimin Derivatives ()
- Binding Interactions: Triazine derivatives (e.g., compound A in ) show hydrogen bonding with residues like His356 and Pro325, with binding energies of ~2.77 kCal/mol. While structurally distinct, the diisopropylamino-ethoxy group in the target compound may similarly engage in hydrophobic or hydrogen-bonding interactions, depending on the target protein .
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Compounds
Research Implications and Gaps
- Pharmacological Potential: While highlights the importance of oxygenation in pharmacokinetics, the target compound’s ethoxy group warrants in vivo studies to assess its metabolic profile.
- Synthetic Optimization : ’s use of tetrabutylammonium iodide as a catalyst could be adapted to improve yields in synthesizing the target compound .
Biological Activity
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide (CAS No. 187663-88-3) is a synthetic organic compound characterized by a phenyl ring substituted with a bromine atom and an ethoxy group linked to a diisopropylamino moiety. Its unique structural features confer specific chemical and biological properties, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Phenyl Ring : Provides stability and hydrophobic interactions.
- Bromine Atom : Enhances reactivity and biological activity.
- Ethoxy Group : Increases solubility in organic solvents.
- Diisopropylamino Moiety : Contributes to the compound's lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Cellular Signaling : It has been shown to modulate intracellular signaling pathways that regulate cell proliferation and apoptosis.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is rapidly absorbed following administration, with significant distribution to various tissues, including the brain. The compound exhibits a moderate half-life, suggesting potential for sustained biological effects.
Anticancer Activity
A study investigated the anticancer properties of this compound in various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against human cancer cells, with an IC50 value ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 25 | Cell cycle arrest |
| A549 (Lung) | 20 | ROS generation leading to apoptosis |
Neuroprotective Effects
In another study focusing on neuroprotection, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. The compound reduced reactive oxygen species (ROS) levels and enhanced cell viability in neuronal cultures exposed to oxidative stress.
Applications in Pharmaceutical Development
Due to its unique properties, this compound is being explored as a potential lead compound in drug development for various therapeutic areas, including:
- Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to neuroprotective effects.
- Antimicrobial Agents : Investigated for its efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
